2-(2-Ethoxyethoxy)-4-methylaniline

Description

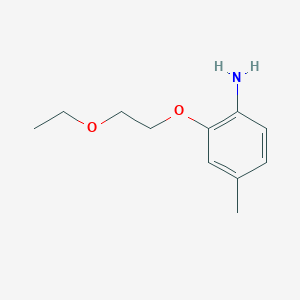

2-(2-Ethoxyethoxy)-4-methylaniline is an aromatic amine characterized by a benzene ring substituted with a methyl group at the para-position and a 2-(2-ethoxyethoxy)ethoxy chain at the ortho-position. This compound belongs to a broader class of alkoxy-substituted anilines, which are widely studied for their electronic properties, solvation capabilities, and applications in materials science and pharmaceuticals. The ethoxyethoxy side chain enhances solubility in polar solvents and may influence coordination behavior in electrolyte systems, as seen in structurally related sodium-ion battery electrolytes .

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-8-9(2)4-5-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSWEJGDXGCUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=CC(=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the ethoxylation process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as quinones, amines, and substituted anilines.

Scientific Research Applications

2-(2-Ethoxyethoxy)-4-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent length, branching, or electronic effects. Key examples include:

4-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS 65673-48-5)

- Structure : Features a methoxyethoxyethoxy chain instead of ethoxyethoxyethoxy.

- Properties: The shorter methoxy group reduces steric bulk and increases hydrophilicity compared to the ethoxy variant. However, the reduced alkyl chain length may lower solubility in non-polar solvents. This compound is often used as a precursor in polymer chemistry and ligand synthesis .

2-(2,3-Dimethylphenoxy)-4-methylaniline

- Structure: Replaces the ethoxyethoxy chain with a 2,3-dimethylphenoxy group.

- Properties: The bulky dimethylphenoxy group introduces steric hindrance, reducing reactivity in electrophilic substitution reactions.

2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline (CAS 96331-95-2)

- Structure: Incorporates an additional aminophenoxy group in the side chain.

- Properties: The amino group increases basicity and hydrogen-bonding capacity, making this compound suitable for coordination chemistry. However, it also raises toxicity concerns, necessitating stringent handling protocols .

N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine (CAS 946728-68-3)

- Structure: Combines diethylamino and ethoxy groups on the aniline ring.

- Properties : The tertiary amine group enhances solubility in acidic media and facilitates protonation, which is advantageous in ion-conductive materials. Its logD (pH 5.5) is lower than that of 2-(2-ethoxyethoxy)-4-methylaniline, indicating reduced lipophilicity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

| Compound Name | Substituent Type | Molecular Weight (g/mol) | LogD (pH 5.5) | Key Applications |

|---|---|---|---|---|

| This compound | Ethoxyethoxy, methyl | 209.27* | ~2.1* | Electrolytes, polymer precursors |

| 4-(2-(2-Methoxyethoxy)ethoxy)aniline | Methoxyethoxyethoxy, methyl | 195.22 | ~1.8 | Ligand synthesis, surfactants |

| 2-(2,3-Dimethylphenoxy)-4-methylaniline | Dimethylphenoxy, methyl | 227.29 | ~3.0 | Charge-transfer complexes |

| 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | Aminophenoxyethoxy, methyl | 272.32 | ~1.5 | Coordination chemistry, dyes |

| N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine | Diethylaminoethoxy, methyl | 234.33 | ~1.2 | Ion-conductive materials |

*Calculated based on structural analogs.

Key Findings:

Solubility Trends :

- Ethoxyethoxy chains (e.g., in the target compound) improve solubility in glyme-like solvents, critical for sodium-ion battery electrolytes .

- Methoxyethoxy analogs exhibit higher hydrophilicity but lower thermal stability due to shorter alkyl chains .

Electronic Effects: Methyl groups at the para-position enhance electron-donating effects, stabilizing intermediates in electrophilic aromatic substitution. Bulky substituents (e.g., dimethylphenoxy) reduce reaction rates but improve selectivity in synthesis .

Biological Activity

2-(2-Ethoxyethoxy)-4-methylaniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, alongside its mechanisms of action and safety profile.

Chemical Structure and Properties

The chemical structure of this compound includes an ethoxyethoxy group attached to a 4-methylphenylamine moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that the compound can disrupt bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound appears to activate caspase pathways, which are crucial for programmed cell death.

Case Study:

A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure, with IC50 values indicating potent cytotoxicity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Cell Membrane Disruption: Its structure allows it to integrate into lipid membranes, disrupting their integrity and function.

Safety Profile

While the biological activities are promising, safety assessments are crucial. Acute toxicity studies have indicated that the compound has a relatively high LD50 value, suggesting low acute toxicity. However, mild skin and eye irritation have been reported upon exposure.

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral (rat) | 10502 |

| Dermal (rabbit) | 4200 |

| Inhalation (rat) | 5240 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.